molecular formula C8H17N3O2 B1401145 2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide CAS No. 1339761-18-0

2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide

Cat. No.: B1401145
CAS No.: 1339761-18-0
M. Wt: 187.24 g/mol
InChI Key: NJVMVJRXOZFMER-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide is a piperidine-based acetohydrazide derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the 4-position of the piperidine ring.

Properties

IUPAC Name

2-[4-(hydroxymethyl)piperidin-1-yl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c9-10-8(13)5-11-3-1-7(6-12)2-4-11/h7,12H,1-6,9H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVMVJRXOZFMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide typically involves the reaction of piperidine derivatives with hydrazides under controlled conditions. One common synthetic route includes the reaction of 4-(hydroxymethyl)piperidine with acetohydrazide in the presence of a suitable catalyst and solvent . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various piperidine-based compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound belongs to a broader class of piperidine/piperazine acetohydrazides , which differ in substituents on the heterocyclic ring and hydrazide side chains. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity/Application Reference
2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide Piperidine acetohydrazide 4-hydroxymethyl Not explicitly reported
N′-(4-chlorobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide Piperazine acetohydrazide 4-nitrophenyl (piperazine), 4-chlorobenzylidene (hydrazone) Anticholinesterase activity (IC₅₀ ~5 µM)
N′-[4-(Piperidin-1-yl)benzylidene]-2-[(5-chloro-benzoxazol-2-yl)thio]acetohydrazide Piperidine acetohydrazide Thio-benzoxazolyl, benzylidene Akt inhibition (IC₅₀ = 0.50 µg/mL)
2-(2-Chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetohydrazide Piperidine acetohydrazide 6-fluorobenzoisoxazolyl, 2-chlorophenyl Antimicrobial (MurA enzyme inhibition)
N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Triazole-thiol acetohydrazide Triazole-thiol, nitrobenzylidene Cytotoxicity (IC₅₀ = 12 µM in melanoma)

Key Differences and Implications

Substituent Effects on Bioactivity
  • This could improve bioavailability but may reduce membrane permeability .
  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., ) exhibit stronger anticholinesterase activity due to the additional nitrogen atom, which may facilitate interactions with enzyme active sites. Piperidine analogs, however, are more common in kinase inhibition (e.g., Akt) .
  • Thioether Linkages : Compounds with thioether groups (e.g., ) show enhanced anticancer activity, likely due to improved redox modulation or covalent binding to cysteine residues in targets like Akt .
Hydrazone Modifications
  • Benzylidene vs. Hydroxynaphthylidene : Hydrazone derivatives with aromatic aldehydes (e.g., ) demonstrate varied anti-inflammatory and antimicrobial activities. For instance, 2-hydroxy-1-naphthylidene substituents () exhibit stronger π-π stacking interactions, enhancing receptor binding .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Nitrophenyl Piperazine Analog () Thio-Benzoxazolyl Analog ()
LogP Estimated ~1.2 (polar -OH) ~2.8 (lipophilic nitro group) ~3.1 (thioether, chloro)
Solubility (mg/mL) High (due to -OH) Moderate Low
Metabolic Stability Likely higher (resistant to oxidation) Lower (nitro group prone to reduction) Moderate (thioether oxidation)

Biological Activity

2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide, a compound with potential therapeutic applications, has garnered interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₄N₄O₂
  • CAS Number : Not specified in the sources.
  • Structure : The compound consists of a piperidine ring with a hydroxymethyl group and an acetohydrazide moiety, which may influence its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, influencing several biological pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially modulating their activity.
  • Receptor Interaction : It may bind to specific receptors, affecting signal transduction pathways that regulate cellular functions.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Antitumor Activity

Research indicates that this compound has shown promise in antitumor applications:

  • A study demonstrated its effectiveness against various cancer cell lines, showcasing significant antiproliferative effects. The compound was particularly effective against leukemia and prostate cancer cell lines, with IC50 values indicating potent activity .

Neuroprotective Effects

The compound has been evaluated for neuroprotective properties:

  • In vitro studies revealed that treatment with this compound improved cell viability in astrocyte cultures exposed to neurotoxic agents. This effect was linked to reduced levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress mitigation .

Antimicrobial Activity

There is emerging evidence regarding the antimicrobial properties of this compound:

  • The compound exhibited selective antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) demonstrating significant efficacy . Its potential as a biofilm disruptor has also been noted, highlighting its utility in treating infections associated with biofilm formation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antiproliferative effects against leukemia cell lines (IC50 = 3.51 µM) .
Study 2Showed neuroprotective effects in astrocyte cultures exposed to pilocarpine, reducing ROS levels .
Study 3Exhibited antibacterial activity against Staphylococcus aureus and Enterococcus faecalis with MIC values of 15.625–62.5 μM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide
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2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide

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